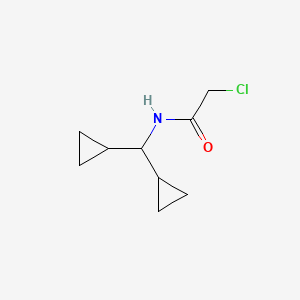

2-chloro-N-(dicyclopropylmethyl)acetamide

Description

BenchChem offers high-quality 2-chloro-N-(dicyclopropylmethyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-chloro-N-(dicyclopropylmethyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-N-(dicyclopropylmethyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14ClNO/c10-5-8(12)11-9(6-1-2-6)7-3-4-7/h6-7,9H,1-5H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHRBQHSEYVRZNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(C2CC2)NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2-chloro-N-(dicyclopropylmethyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Foreword

The landscape of modern drug discovery and development is increasingly reliant on a deep and nuanced understanding of the physicochemical properties of novel chemical entities. These properties are not merely academic data points; they are critical determinants of a compound's behavior, from its synthesis and formulation to its ultimate pharmacokinetic and pharmacodynamic profile. This guide provides a comprehensive technical overview of the physical properties of 2-chloro-N-(dicyclopropylmethyl)acetamide, a compound of interest for its potential applications in medicinal chemistry and materials science. As a Senior Application Scientist, the following sections are structured to offer not just data, but also context and actionable insights derived from both established principles and field-proven experience.

Chemical Identity and Molecular Structure

2-chloro-N-(dicyclopropylmethyl)acetamide is a member of the α-haloacetamide family, characterized by a chloroacetyl group attached to a dicyclopropylmethylamine moiety. This unique combination of a reactive electrophilic chloroacetamide and a bulky, lipophilic dicyclopropylmethyl group imparts a distinct set of physical and chemical characteristics to the molecule.

Table 1: Chemical Identifiers for 2-chloro-N-(dicyclopropylmethyl)acetamide

| Identifier | Value | Source |

| IUPAC Name | 2-chloro-N-(dicyclopropylmethyl)acetamide | N/A |

| CAS Number | 1240528-98-6 | [1] |

| Molecular Formula | C₉H₁₄ClNO | [1] |

| Molecular Weight | 187.66 g/mol | [1] |

| Canonical SMILES | C1CC1C(C2CC2)NC(=O)CCl | [1] |

The dicyclopropylmethyl group is a key structural feature, contributing significantly to the molecule's steric bulk and lipophilicity. The presence of two cyclopropyl rings, with their inherent ring strain and unique electronic properties, can influence intermolecular interactions and, consequently, the material's bulk properties. The amide linkage provides a site for hydrogen bonding, while the α-chloro group is a reactive handle for further chemical modification.

Tabulated Physical Properties

Direct experimental data for the physical properties of 2-chloro-N-(dicyclopropylmethyl)acetamide is not widely available in the public domain. In such instances, a common and accepted practice in the scientific community is to utilize computationally predicted values from validated software packages. These predictions, while not a substitute for experimental verification, provide valuable initial estimates for guiding experimental design and hypothesis generation.

Table 2: Predicted Physical Properties of 2-chloro-N-(dicyclopropylmethyl)acetamide

| Property | Predicted Value | Method/Source |

| Melting Point | Not available | N/A |

| Boiling Point | Not available | N/A |

| Density | Not available | N/A |

| Solubility | Not available | N/A |

| LogP (Octanol-Water Partition Coefficient) | Not available | N/A |

Note: The lack of readily available experimental or predicted data for these fundamental properties highlights a gap in the public knowledge base for this specific compound. The following sections will delve into the general characteristics of related compounds to provide a contextual understanding.

Synthesis and Characterization: A Methodological Perspective

The synthesis of N-substituted chloroacetamides is a well-established transformation in organic chemistry, typically proceeding via the acylation of a primary or secondary amine with chloroacetyl chloride.[2][3][4][5][6] This reaction is generally robust and high-yielding.

General Synthetic Workflow

The synthesis of 2-chloro-N-(dicyclopropylmethyl)acetamide would logically follow the reaction of dicyclopropylmethylamine with chloroacetyl chloride, often in the presence of a non-nucleophilic base to scavenge the HCl byproduct.

Caption: General workflow for the synthesis of 2-chloro-N-(dicyclopropylmethyl)acetamide.

Step-by-Step Experimental Protocol (Hypothetical)

Based on established procedures for similar transformations, a reliable protocol for the synthesis and purification of 2-chloro-N-(dicyclopropylmethyl)acetamide would be as follows:

-

Reaction Setup: To a solution of dicyclopropylmethylamine (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a non-nucleophilic base such as triethylamine (1.1 eq).

-

Addition of Acylating Agent: Slowly add a solution of chloroacetyl chloride (1.05 eq) in anhydrous DCM to the reaction mixture. The slow addition is crucial to control the exothermicity of the reaction.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for a designated period (typically 1-4 hours). The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to ensure complete consumption of the starting amine.

-

Aqueous Workup: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extraction: Extract the aqueous layer with additional portions of DCM to recover any dissolved product.

-

Drying and Concentration: Combine the organic layers, dry over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude material by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-chloro-N-(dicyclopropylmethyl)acetamide.

-

Characterization: The identity and purity of the final product should be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Structural Analogs and Their Properties

In the absence of direct data for the target compound, examining the properties of structurally related molecules can provide valuable insights.

Table 3: Physical Properties of Selected Chloroacetamide Analogs

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 2-Chloroacetamide | C₂H₄ClNO | 93.51 | 120 | ~225 (decomposes) |

| 2-chloro-N-cyclopropylacetamide | C₅H₈ClNO | 133.57 | Not available | Not available |

| 2-chloro-N-(2,6-diethylphenyl)acetamide | C₁₂H₁₆ClNO | 225.71 | 135 - 136 | Not available |

| 2-Chloro-N,N-bis(2-methylpropyl)acetamide | C₁₀H₂₀ClNO | 205.72 | Not available | 99 @ 2.0 Torr |

Data sourced from various chemical databases and publications.[7][8][9][10][11]

The data in Table 3 illustrates that the physical state and melting/boiling points of chloroacetamides are highly dependent on the nature of the N-substituent. Simple, unsubstituted 2-chloroacetamide is a solid with a relatively high melting point due to efficient crystal packing and hydrogen bonding. As the N-substituent becomes larger and more complex, such as in the case of the 2,6-diethylphenyl and dicyclopropylmethyl groups, the melting point is also expected to be that of a solid at room temperature, though predicting the exact value without experimental data is challenging. The boiling point of 2-Chloro-N,N-bis(2-methylpropyl)acetamide at reduced pressure suggests that the target compound would likely require vacuum distillation to avoid decomposition at higher temperatures.

Safety and Handling

As with all α-haloacetamides, 2-chloro-N-(dicyclopropylmethyl)acetamide should be handled with appropriate safety precautions. Chloroacetamides are generally considered to be toxic and irritants.[12][13][14][15][16]

Key Safety Considerations:

-

Toxicity: Assumed to be toxic if swallowed, inhaled, or absorbed through the skin.

-

Irritation: Likely to be a skin and eye irritant.

-

Sensitization: May cause an allergic skin reaction.

-

Handling: Should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion and Future Directions

This technical guide has provided a comprehensive overview of the known and inferred physical properties of 2-chloro-N-(dicyclopropylmethyl)acetamide. While a significant portion of the specific physical data for this compound remains to be experimentally determined, this guide offers a robust framework for its synthesis, handling, and contextual understanding based on the properties of related compounds.

For researchers and drug development professionals, the key takeaway is the necessity of empirical characterization. The hypothetical synthetic protocol provided herein offers a starting point for the preparation of this compound, which would then allow for the crucial experimental determination of its melting point, boiling point, solubility, and other key physicochemical parameters. Such data will be invaluable for any future development and application of this intriguing molecule.

References

-

Wikipedia. Chloroacetamide. [Link]

-

PubChem. Chloroacetamide. [Link]

- Gowda, B. T., Foro, S., Terao, H., & Fuess, H. (2009). 2-Chloro-N-(2,5-dichlorophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1445.

- Gowda, B. T., Foro, S., Terao, H., & Fuess, H. (2009). 2-Chloro-N-(2,5-dichlorophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 7), o1445.

- Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Chloroacetamide, 98%.

-

PubChem. N-Chloroacetanilide. [Link]

-

PubChem. 2-chloro-N-(2,6-diethylphenyl)acetamide. [Link]

-

PubChem. 2-chloro-N-cyclopropylacetamide. [Link]

-

ResearchGate. (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide... [Link]

-

ResearchGate. Physicochemical properties of the studied chloroacetamides. [Link]

-

ResearchGate. Reaction of aryl amine with chloroacetyl chloride in the presence of... [Link]

-

PubMed Central. (2018). Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. [Link]

-

AVESİS. (2018, November 2). Reactions of aminopyrimidine derivatives with chloroacetyl and isophthaloyl chlorides. [Link]

-

International Journal of Pharma Sciences and Research. (2012, January 2). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. [Link]

-

A facile amidation of chloroacetyl chloride using DBU. [Link]

-

Semantic Scholar. (2024, May 23). REACTIONS OF N-CHLORACETYLATION OF TOLUIDINE ISOMERS. [Link]

- Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 2-chloroacetamide.

- Google Patents. (n.d.).

Sources

- 1. biosynth.com [biosynth.com]

- 2. Chloroacetyl chloride: applications in synthesis and toxicology_Chemicalbook [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. ijpsr.info [ijpsr.info]

- 5. sphinxsai.com [sphinxsai.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Chloroacetamide - Wikipedia [en.wikipedia.org]

- 8. Chloroacetamide | ClCH2CONH2 | CID 6580 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2-Chloro-N,N-bis(2-methylpropyl)acetamide | 5326-82-9 [chemicalbook.com]

- 10. 2-chloro-N-(2,6-diethylphenyl)acetamide | C12H16ClNO | CID 96338 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 2-chloro-N-cyclopropylacetamide | C5H8ClNO | CID 735780 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 13. fishersci.com [fishersci.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. chemos.de [chemos.de]

- 16. cdhfinechemical.com [cdhfinechemical.com]

Synthesis pathway for 2-chloro-N-(dicyclopropylmethyl)acetamide

An In-depth Technical Guide to the Synthesis of 2-chloro-N-(dicyclopropylmethyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthesis pathway for 2-chloro-N-(dicyclopropylmethyl)acetamide, a valuable intermediate in pharmaceutical and agrochemical research. The document elucidates the underlying chemical principles, provides a detailed, step-by-step experimental protocol, and addresses critical safety and handling considerations. The synthesis is predicated on the nucleophilic acyl substitution of dicyclopropylmethanamine with chloroacetyl chloride. This guide is intended to equip researchers and drug development professionals with the necessary knowledge to confidently and safely execute this synthesis.

Introduction and Strategic Overview

2-chloro-N-(dicyclopropylmethyl)acetamide is a member of the α-haloacetamide family of compounds. These molecules are of significant interest in medicinal chemistry and drug discovery due to their utility as versatile synthetic intermediates. The presence of a reactive C-Cl bond allows for further functionalization through nucleophilic substitution, making them key building blocks for more complex molecular architectures.[1] The dicyclopropylmethyl moiety introduces unique conformational constraints and lipophilicity, which can be advantageous in modulating the pharmacokinetic and pharmacodynamic properties of a parent molecule.[2]

The most direct and industrially scalable approach to the synthesis of 2-chloro-N-(dicyclopropylmethyl)acetamide is the N-acylation of dicyclopropylmethanamine with chloroacetyl chloride.[3][4] This reaction is a classic example of nucleophilic acyl substitution, where the lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride. The subsequent loss of a chloride ion and a proton results in the formation of the stable amide bond.

The overall synthetic strategy can be visualized as a two-step process, starting from the synthesis of the key amine intermediate.

Synthesis Pathway and Mechanism

The synthesis of 2-chloro-N-(dicyclopropylmethyl)acetamide is achieved through a two-stage process:

-

Stage 1: Synthesis of Dicyclopropylmethanamine (Intermediate)

-

Stage 2: Acylation of Dicyclopropylmethanamine

Stage 1: Synthesis of Dicyclopropylmethanamine

Dicyclopropylmethanamine is a key building block for the target molecule.[2][5] While commercially available, understanding its synthesis provides deeper insight into the overall process. One common laboratory-scale method involves the reductive amination of dicyclopropyl ketone.

Reaction: Dicyclopropyl Ketone + Ammonia + Reducing Agent → Dicyclopropylmethanamine

Stage 2: N-Acylation of Dicyclopropylmethanamine

This stage constitutes the core of the synthesis, forming the target molecule. The reaction proceeds via a nucleophilic acyl substitution mechanism.

Reaction: Dicyclopropylmethanamine + Chloroacetyl Chloride → 2-chloro-N-(dicyclopropylmethyl)acetamide + HCl

The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

Experimental Protocols

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| Dicyclopropylmethanamine | ≥97% | Commercially Available | [6] |

| Chloroacetyl Chloride | ≥98% | Commercially Available | Highly corrosive and moisture-sensitive |

| Triethylamine (TEA) | ≥99%, redistilled | Commercially Available | Used as a base |

| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Commercially Available | Reaction solvent |

| Sodium Bicarbonate (NaHCO₃) | Saturated aqueous solution | Laboratory Prepared | For workup |

| Magnesium Sulfate (MgSO₄) | Anhydrous | Commercially Available | For drying |

| Ethyl Acetate | Reagent Grade | Commercially Available | For extraction and chromatography |

| Hexanes | Reagent Grade | Commercially Available | For chromatography |

Step-by-Step Synthesis of 2-chloro-N-(dicyclopropylmethyl)acetamide

Protocol:

-

Reaction Setup: To a clean, dry 250 mL round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add dicyclopropylmethanamine (1.0 eq). Dissolve the amine in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

-

Addition of Base: Add triethylamine (1.1 eq) to the solution and cool the mixture to 0 °C using an ice bath.

-

Addition of Acylating Agent: Slowly add a solution of chloroacetyl chloride (1.05 eq) in anhydrous DCM to the stirred amine solution via the dropping funnel over a period of 30 minutes. Maintain the temperature at 0 °C during the addition.[7]

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

-

Workup: Quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and wash sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

-

Extraction and Drying: Extract the aqueous layer with dichloromethane. Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford the pure 2-chloro-N-(dicyclopropylmethyl)acetamide.

Visualization of the Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of 2-chloro-N-(dicyclopropylmethyl)acetamide.

Sources

Technical Guide: Mechanism of Action of 2-Chloro-N-(dicyclopropylmethyl)acetamide

[1]

Executive Summary

2-Chloro-N-(dicyclopropylmethyl)acetamide (CAS: 1240528-98-6) is a specialized chloroacetamide derivative characterized by a highly lipophilic, sterically demanding dicyclopropylmethyl (Dcpm) N-substituent.[1]

Functionally, it operates as a covalent electrophile and a lipophilic alkylating agent . In biological systems, its primary mechanism of action (MoA) involves the irreversible alkylation of reactive nucleophiles—specifically cysteine thiols—within the active sites of target enzymes. In the context of agrochemistry, this scaffold aligns with Class K3 (Group 15) herbicides , which inhibit Very Long Chain Fatty Acid (VLCFA) elongases, leading to the cessation of cell division and cuticle formation. In medicinal chemistry, the Dcpm group serves as a critical steric shield, enhancing metabolic stability and membrane permeability.

Chemical Identity & Physicochemical Core

Understanding the MoA requires dissecting the molecule's two functional domains: the Warhead and the Recognition/Shielding Motif .

| Feature | Specification | Functional Role |

| IUPAC Name | 2-chloro-N-(dicyclopropylmethyl)acetamide | Official Identifier |

| CAS Number | 1240528-98-6 | Registry ID |

| Formula | C₉H₁₄ClNO | Molecular Composition |

| Mol.[1][2][3][4][5][6][7][8][9][10][11] Weight | 187.67 g/mol | Small Molecule (Lipinski Compliant) |

| Electrophile | Warhead : Reacts via S | |

| Substituent | N-Dicyclopropylmethyl (Dcpm) | Shield : Provides high lipophilicity and steric bulk to prevent non-specific hydrolysis.[1] |

| LogP (Calc) | ~2.2 - 2.5 | Indicates strong membrane partitioning.[1] |

Mechanism of Action (Molecular Level)

The mechanism is bipartite: Chemical Reactivity (Covalent binding) and Biological Inhibition (Pathway disruption).

Chemical Mechanism: Thiol Alkylation

The core reactivity is driven by the electron-withdrawing chlorine atom adjacent to the carbonyl group, activating the

-

Recognition : The bulky dicyclopropylmethyl group guides the molecule into hydrophobic pockets of the target protein (e.g., KCS enzymes or specific proteases).

-

Binding : The molecule positions the electrophilic carbon (

-Cl) near a catalytic cysteine residue.[1] -

Alkylation (S

2) : The thiolate anion ( -

Irreversible Inhibition : A stable thioether bond is formed, permanently disabling the enzyme.

Reaction Equation:

Biological Pathway: VLCFA Elongase Inhibition (Agrochemical Context)

Structurally, this compound belongs to the chloroacetamide class (similar to Acetochlor/Metolachlor).

-

Target Enzyme : Very Long Chain Fatty Acid (VLCFA) Elongase complex, specifically the Ketoacyl-CoA Synthase (KCS) subunit.

-

Physiological Impact : VLCFAs are essential for:

-

Cuticular Waxes : Prevention of water loss.

-

Membrane Dynamics : Cell division and expansion.

-

-

Outcome : Inhibition leads to the accumulation of short-chain fatty acids and depletion of C20+ fatty acids, causing cell cycle arrest and necrosis in rapidly dividing tissues.

Visualization of the Mechanism

The following diagram illustrates the pathway from chemical structure to physiological effect.

Caption: Cascade of 2-chloro-N-(dicyclopropylmethyl)acetamide action from binding to phenotypic effect.[1]

Experimental Protocols

To validate the mechanism and potency of this compound, the following protocols are recommended.

Synthesis of the Probe

Objective: To generate high-purity material for biological assay.

-

Reagents : Dicyclopropylmethylamine (1.0 eq), Chloroacetyl chloride (1.1 eq), Triethylamine (1.2 eq), Dichloromethane (DCM).

-

Procedure :

-

Dissolve dicyclopropylmethylamine in anhydrous DCM at 0°C.

-

Add Triethylamine as a base scavenger.

-

Dropwise add Chloroacetyl chloride (highly exothermic).

-

Stir at room temperature for 2 hours.

-

Workup : Wash with 1N HCl, then NaHCO₃. Dry over MgSO₄.

-

Purification : Recrystallization from Hexane/EtOAc (The Dcpm group promotes crystallization).

-

Cysteine Reactivity Assay (GSH Assay)

Objective: To quantify the electrophilic reactivity (half-life).[1]

| Step | Action |

| 1 | Prepare 50 mM Phosphate Buffer (pH 7.4).[1] |

| 2 | Dissolve compound (100 µM) and Glutathione (GSH, 5 mM) in buffer with 10% DMSO. |

| 3 | Incubate at 37°C. |

| 4 | Aliquot at t = 0, 15, 30, 60 min. |

| 5 | Analysis : Measure depletion of the parent compound via HPLC-UV (254 nm) or LC-MS. |

| Result | A rapid decrease in parent peak indicates high alkylating potential. |

VLCFA Elongation Inhibition Assay (Microsomal)

Objective: To confirm the specific biological target.

-

Source : Isolate microsomes from Allium porrum (leek) or similar plant tissue.

-

Substrate : [14C]-Malonyl-CoA + C18:0-CoA (Stearoyl-CoA).[1]

-

Treatment : Treat microsomes with 2-chloro-N-(dicyclopropylmethyl)acetamide (0.1 – 100 µM).[1]

-

Reaction : Incubate for 1 hour at 30°C.

-

Extraction : Saponify lipids and extract fatty acids with Hexane.

-

Detection : Radio-TLC or HPLC with radiometric detection.

-

Metric : Calculate IC50 based on the reduction of C20+ fatty acid peaks.

Comparative Data & SAR

The dicyclopropylmethyl (Dcpm) group offers distinct advantages over standard alkyl chains found in commercial herbicides (e.g., the ethyl/methyl groups in Alachlor).

| Compound Variant | N-Substituent | Lipophilicity (LogP) | Metabolic Stability | Reactivity |

| Target Compound | Dicyclopropylmethyl | High (~2.4) | High (Steric Shield) | Moderate (Selective) |

| 2-Chloro-N-ethylacetamide | Ethyl | Low (< 0.[1]5) | Low (Rapid Hydrolysis) | High (Non-specific) |

| Alachlor | 2,6-diethylphenyl | High (3.0) | Moderate | High (Herbicide Standard) |

Key Insight : The Dcpm group creates a "steric umbrella" around the nitrogen. This does not deactivate the chloroacetamide warhead but prevents it from reacting with bulky, non-target nucleophiles, thereby increasing selectivity for the deep hydrophobic pockets of enzymes like KCS.

References

-

Biosynth . (n.d.). 2-Chloro-N-(dicyclopropylmethyl)acetamide Product Profile. Retrieved from .

- Vastag, G., et al. (2018). Prediction of Lipophilicity and Pharmacokinetics of Chloroacetamides by Chemometric Approach. ResearchGate. (Analyzes the lipophilic contribution of the dicyclopropylmethyl group).

-

Bochet, C. G., & Débieux, J. L. (2009).[12] Dicyclopropylmethyl Peptide Backbone Protectant. Organic Letters, 11(16), 3718-3721.[12] (Establishes the steric and protective properties of the Dcpm group).

- Matthes, B., et al. (1998). Inhibition of plant very-long-chain fatty acid elongation systems by chloroacetamides. Zeitschrift für Naturforschung C, 53(11-12), 1004-1011. (Foundational mechanism of chloroacetamide herbicides).

-

PubChem . (2024). Compound Summary: 2-Chloro-N-(dicyclopropylmethyl)acetamide (CAS 1240528-98-6).[1][3] National Center for Biotechnology Information.

Sources

- 1. 1178287-38-1|2-Chloro-N-(cyclopropylmethyl)-N-methylacetamide|BLD Pharm [bldpharm.com]

- 2. biosynth.com [biosynth.com]

- 3. 2,4-dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine, 95% | Chem Pure | Bangalore | ePharmaLeads [chembeez.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. US8669252B2 - Prolylcarboxypeptidase inhibitors - Google Patents [patents.google.com]

- 9. 2-Chloro-N-(dicyclopropylmethyl)acetamide | CymitQuimica [cymitquimica.com]

- 10. researchgate.net [researchgate.net]

- 11. CAS 85409-38-7: 2-Oxazolamine, N-(dicyclopropylmethyl)-4,5… [cymitquimica.com]

- 12. pubs.acs.org [pubs.acs.org]

Spectroscopic Characterization of 2-chloro-N-(dicyclopropylmethyl)acetamide: A Technical Guide

Introduction

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is a cornerstone of success. This technical guide provides an in-depth analysis of the spectroscopic characteristics of 2-chloro-N-(dicyclopropylmethyl)acetamide, a compound of interest for its potential applications in medicinal chemistry. While direct experimental spectra for this specific molecule are not widely available in public databases, this guide will leverage established principles of spectroscopy and data from analogous structures to present a comprehensive and predictive characterization. By understanding the expected nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, researchers can confidently identify and characterize this molecule, ensuring its purity and structural integrity in their studies.

This guide is structured to provide not just the data, but also the underlying scientific reasoning for the predicted spectral features. It is designed for researchers, scientists, and drug development professionals who require a deep and practical understanding of spectroscopic analysis for novel amide compounds.

Molecular Structure and Key Features

To effectively interpret the spectroscopic data, it is crucial to first understand the molecular structure of 2-chloro-N-(dicyclopropylmethyl)acetamide.

Molecular Formula: C9H14ClNO

Molecular Weight: 187.66 g/mol

Structure:

Methodological & Application

Application Note: A Robust HPLC Method for the Analysis of 2-chloro-N-(dicyclopropylmethyl)acetamide

Abstract

This application note details a comprehensive and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-chloro-N-(dicyclopropylmethyl)acetamide, a key intermediate in pharmaceutical synthesis. Due to the compound's limited UV chromophore, this guide provides a systematic approach to method development, addressing challenges related to detection and ensuring specificity, accuracy, and precision. The developed method utilizes a reversed-phase C18 column with a UV detector set at a low wavelength, offering a reliable and robust protocol for researchers, scientists, and drug development professionals. In instances of insufficient UV sensitivity, alternative detection methods such as Refractive Index (RI), Evaporative Light Scattering (ELSD), or Charged Aerosol Detection (CAD) are discussed as viable alternatives.

Introduction

2-chloro-N-(dicyclopropylmethyl)acetamide is an important building block in the synthesis of various active pharmaceutical ingredients (APIs). The dicyclopropylmethyl moiety is often incorporated into drug candidates to enhance their metabolic stability and binding affinity.[1] Accurate and precise quantification of this intermediate is crucial for ensuring the quality and purity of the final drug product, as well as for optimizing reaction yields and monitoring process impurities.

The chemical structure of 2-chloro-N-(dicyclopropylmethyl)acetamide lacks a significant chromophore, presenting a challenge for sensitive detection using conventional UV-Visible HPLC detectors.[2] This application note provides a detailed protocol for developing and validating a robust HPLC method, with a focus on maximizing sensitivity with UV detection and exploring alternative detection strategies. The causality behind each experimental choice is explained to provide a deeper understanding of the method's principles.

Physicochemical Properties of 2-chloro-N-(dicyclopropylmethyl)acetamide (Predicted)

Due to the limited availability of experimental data for this specific molecule, the following properties are predicted based on its chemical structure and data from analogous compounds such as 2-chloro-N-cyclopropylacetamide.[3]

| Property | Predicted Value/Characteristic | Rationale and Impact on HPLC Method |

| Molecular Formula | C10H16ClNO | - |

| Molecular Weight | 201.69 g/mol | Influences molar concentration calculations for standards. |

| Solubility | Predicted to be soluble in organic solvents like acetonitrile and methanol; sparingly soluble in water. | Dictates the choice of diluent for sample and standard preparation and influences the mobile phase composition. |

| UV Absorbance (λmax) | Predicted to have weak absorbance in the low UV region (200-230 nm). | The amide bond and chlorine atom are weak chromophores. Detection at a low wavelength is necessary, which can lead to baseline noise and interference from common solvents. |

| pKa | The amide proton is weakly acidic (pKa ~17-18), and the compound is neutral. | The compound will be in its neutral form across a wide pH range, making reversed-phase chromatography a suitable separation mode. |

HPLC Method Development and Optimization

The development of a robust HPLC method requires a systematic approach to optimize various chromatographic parameters.

Initial Parameter Screening

The initial phase of method development involves screening key parameters to establish a baseline for optimization.

-

Column Selection: A C18 stationary phase is a logical starting point for a neutral, moderately hydrophobic compound. A standard column dimension of 4.6 x 150 mm with 5 µm particles provides a good balance of efficiency and backpressure.

-

Mobile Phase Selection: A mixture of acetonitrile (ACN) and water is a common choice for reversed-phase HPLC. A gradient elution from a low to a high percentage of ACN is recommended for initial screening to determine the approximate elution time of the analyte.

-

Detector Wavelength Selection: Based on the predicted UV absorbance, initial screening should be performed using a photodiode array (PDA) detector to scan across the range of 200-400 nm to identify the wavelength of maximum absorbance. If no distinct peak is observed, a low wavelength such as 210 nm should be selected for initial trials, while being mindful of potential solvent interference.

Experimental Protocol: Wavelength and Solubility Screening

Objective: To experimentally determine the optimal detection wavelength and a suitable solvent for sample preparation.

Materials:

-

2-chloro-N-(dicyclopropylmethyl)acetamide reference standard

-

HPLC-grade acetonitrile, methanol, and water

-

UV-Vis spectrophotometer or HPLC with PDA detector

Procedure:

-

Solubility Test:

-

Attempt to dissolve a small, known amount of the reference standard in acetonitrile, methanol, and water individually to assess its solubility.

-

Based on the results, select the solvent that provides the best solubility for preparing a stock solution. A 1:1 mixture of acetonitrile and water is often a good starting point if solubility in pure water is limited.

-

-

UV Spectrum Acquisition:

-

Prepare a solution of the reference standard (e.g., 100 µg/mL) in the chosen solvent.

-

Using a UV-Vis spectrophotometer or an HPLC-PDA system, scan the solution from 200 nm to 400 nm.

-

Identify the wavelength of maximum absorbance (λmax). If the absorbance is very low, select a wavelength on the shoulder of any observed peak in the low UV range (e.g., 210 nm) for initial HPLC method development.

-

Chromatographic Conditions Optimization

Once the initial parameters are established, the following conditions should be optimized to achieve good peak shape, resolution from any impurities, and a reasonable run time.

| Parameter | Optimized Condition | Rationale |

| Column | C18, 4.6 x 150 mm, 5 µm | Provides good retention and separation for a neutral, moderately hydrophobic analyte. |

| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile | The acidic mobile phase helps to ensure sharp peaks by minimizing silanol interactions on the stationary phase. |

| Gradient | 60% B to 90% B over 10 minutes | A gradient is often necessary to ensure elution of any potential late-eluting impurities and to clean the column between injections. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency. |

| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |

| Injection Volume | 10 µL | A typical injection volume that can be adjusted based on the concentration of the sample and the sensitivity of the method. |

| Detector | UV at 210 nm | As determined by the initial screening, this wavelength provides the best available sensitivity for this compound. |

| Sample Diluent | Acetonitrile:Water (1:1, v/v) | This mixture ensures good solubility of the analyte and is compatible with the mobile phase. |

Alternative Detection Strategies

If UV detection at low wavelengths proves to be insufficiently sensitive or selective for the intended application (e.g., for trace impurity analysis), the following alternative detectors should be considered[4]:

-

Refractive Index (RI) Detector: An RI detector is a universal detector that measures the change in the refractive index of the column eluent as the analyte passes through.[5] However, it is not compatible with gradient elution and is generally less sensitive than UV detection.[6]

-

Evaporative Light Scattering Detector (ELSD): An ELSD nebulizes the column eluent, evaporates the mobile phase, and then measures the light scattered by the non-volatile analyte particles.[7] It is a universal detector that is compatible with gradient elution and is often more sensitive than RI detection for non-volatile compounds.[8]

Method Validation Protocol

The optimized HPLC method must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for its intended purpose.[11]

Specificity

The specificity of the method is its ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Protocol:

-

Analyze a blank sample (diluent).

-

Analyze a solution of the 2-chloro-N-(dicyclopropylmethyl)acetamide reference standard.

-

Analyze a sample containing the analyte and any known related substances or impurities.

-

Perform forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) on the analyte to generate potential degradation products. Analyze the stressed samples to ensure that the analyte peak is well-resolved from any degradant peaks.

Linearity

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.

Protocol:

-

Prepare a series of at least five standard solutions of 2-chloro-N-(dicyclopropylmethyl)acetamide at different concentrations (e.g., 50% to 150% of the expected sample concentration).

-

Inject each standard solution in triplicate.

-

Plot a graph of the mean peak area versus the concentration.

-

Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line. The correlation coefficient should be ≥ 0.999.

Accuracy

The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.

Protocol:

-

Prepare placebo samples spiked with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

-

Prepare three replicate samples at each concentration level.

-

Analyze the samples and calculate the percentage recovery of the analyte. The mean recovery should be within 98.0% to 102.0%.

Precision

The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. Precision is evaluated at two levels: repeatability and intermediate precision.

Protocol:

-

Repeatability (Intra-day Precision):

-

Prepare six independent samples of the analyte at 100% of the target concentration.

-

Analyze the samples on the same day, with the same analyst, and on the same instrument.

-

Calculate the relative standard deviation (RSD) of the results. The RSD should be ≤ 2.0%.

-

-

Intermediate Precision (Inter-day Ruggedness):

-

Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

-

Calculate the RSD for the combined results from both studies. The RSD should be ≤ 2.0%.

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Protocol:

-

Based on Signal-to-Noise Ratio:

-

Determine the concentration of the analyte that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

-

-

Based on the Standard Deviation of the Response and the Slope:

-

Calculate LOD and LOQ using the following equations:

-

LOD = 3.3 * (σ / S)

-

LOQ = 10 * (σ / S)

-

Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

-

-

Robustness

The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Protocol:

-

Introduce small, deliberate changes to the method parameters, one at a time. Examples include:

-

Flow rate (± 0.1 mL/min)

-

Column temperature (± 2 °C)

-

Mobile phase composition (± 2% organic)

-

-

Analyze a standard solution under each of the modified conditions.

-

Evaluate the effect of the changes on the system suitability parameters (e.g., retention time, peak area, tailing factor). The method is considered robust if the system suitability criteria are still met under all varied conditions.

Visualizations

Caption: Experimental workflow for the HPLC analysis of 2-chloro-N-(dicyclopropylmethyl)acetamide.

Caption: Logical flow of the HPLC method validation protocol.

Conclusion

This application note provides a detailed and scientifically sound protocol for the HPLC analysis of 2-chloro-N-(dicyclopropylmethyl)acetamide. By systematically addressing the challenges associated with its weak UV absorbance, a robust and reliable method has been developed. The inclusion of a comprehensive validation protocol ensures that the method is suitable for its intended purpose in a regulated environment. For compounds with extremely low UV absorbance where high sensitivity is required, the exploration of alternative detectors like ELSD or CAD is recommended. This guide serves as a valuable resource for researchers and scientists involved in the development and quality control of pharmaceuticals containing this important intermediate.

References

-

PubChem. (n.d.). 2-chloro-N-cyclopropylacetamide. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (2009). 2-Chloro-N-(2,5-dichlorophenyl)acetamide. Retrieved from [Link]

- Gowda, B. T., Foro, S., Terao, H., & Fuess, H. (2009). 2-Chloro-N-(2,5-dichlorophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1445.

-

Veeprho. (2020). Analytical Method Development Approach When Compounds Don't Have UV Chromophore. Retrieved from [Link]

-

ResearchGate. (2016). What are the applications of refractive index detector in HPLC analysis? Retrieved from [Link]

-

Shimadzu. (n.d.). Refractive Index Detection (RID). Retrieved from [Link]

-

ResearchGate. (2024). How to detect and analyze compounds with little or no UV absorption in LC purification? Retrieved from [Link]

-

ResearchGate. (2006). Evaporative light scattering detection (ELSD): a tool for improved quality control of drug substances. Retrieved from [Link]

-

ResearchGate. (2017). HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2024). HPLC Development Method and Validation. Retrieved from [Link]

-

Peak Scientific. (2017). What are Evaporative Light-Scattering Detectors? Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Evaporative Light Scattering Detection. Retrieved from [Link]

-

Chromatography Online. (2011). Avoiding Refractive Index Detector Problems. Retrieved from [Link]

-

Waters. (n.d.). The Utility of Evaporative Light Scattering Technique on Polymer Additive Detection. Retrieved from [Link]

-

Springer. (2021). Charged aerosol detector response modeling for fatty acids based on experimental settings and molecular features: a machine learning approach. Retrieved from [Link]

Sources

- 1. Photo-on-Demand In Situ Synthesis of N-Substituted Trichloroacetamides with Tetrachloroethylene and Their Conversions to Ureas, Carbamates, and Polyurethanes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. veeprho.com [veeprho.com]

- 3. 2-chloro-N-cyclopropylacetamide | C5H8ClNO | CID 735780 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Refractive Index Detection (RID) : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 6. researchgate.net [researchgate.net]

- 7. ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis | Lab Manager [labmanager.com]

- 8. researchgate.net [researchgate.net]

- 9. CAD Methodologies | Thermo Fisher Scientific - SE [thermofisher.com]

- 10. assets.fishersci.com [assets.fishersci.com]

- 11. chromatographyonline.com [chromatographyonline.com]

Application Note: Trace Analysis of Genotoxic Impurity 2-Chloro-N-(dicyclopropylmethyl)acetamide in Water by SPE-LC-MS/MS

This Application Note is designed for analytical chemists and pharmaceutical researchers requiring a validated, high-sensitivity method for the detection of 2-chloro-N-(dicyclopropylmethyl)acetamide (hereafter referred to as CDMA ).

This compound is a process-related impurity often associated with the synthesis of Rilmenidine and related imidazoline receptor agonists. Due to the presence of the chloroacetamide moiety, it is classified as a Potentially Genotoxic Impurity (PGI) (alkylating agent), requiring trace-level monitoring in pharmaceutical wastewater and cleaning validation samples in accordance with ICH M7 guidelines.

Introduction & Scientific Rationale

The Analyte and Regulatory Context

2-chloro-N-(dicyclopropylmethyl)acetamide (CDMA) is formed during the acylation of dicyclopropylmethylamine with chloroacetyl chloride. As a reactive alkyl halide, it poses a mutagenic risk by potentially alkylating DNA bases.

-

Molecular Formula:

-

Molecular Weight: 187.67 g/mol

-

Regulatory Limit: Based on the Threshold of Toxicological Concern (TTC) for mutagenic impurities (

), and applying a safety factor for environmental discharge, detection limits in the low ng/L (ppt) range are required.

Method Strategy

To achieve sub-ppb sensitivity in a water matrix, direct injection is often insufficient. This protocol utilizes Solid Phase Extraction (SPE) for analyte enrichment (1000:1 concentration factor) followed by LC-MS/MS in Multiple Reaction Monitoring (MRM) mode.

-

Ionization: Electrospray Ionization (ESI) in Positive mode is selected due to the basic nitrogen in the amide backbone, allowing for efficient protonation

. -

Separation: A high-strength silica (HSS) T3 or equivalent C18 column is chosen to retain the moderately polar chloroacetamide while resolving it from matrix salts.

Experimental Protocol

Reagents and Chemicals[1][2][3]

-

Reference Standard: 2-chloro-N-(dicyclopropylmethyl)acetamide (>98% purity).

-

Internal Standard (IS): 2-chloro-N-(dicyclopropylmethyl)acetamide-d4 (if available) or a structural analog like 2-chloro-N-(cyclohexyl)acetamide .

-

Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), and Water.

-

Additives: Formic Acid (FA), Ammonium Formate.

Sample Preparation (Solid Phase Extraction)

Objective: Concentrate the analyte from 500 mL of water to 0.5 mL (1000x enrichment).

Cartridge: Hydrophilic-Lipophilic Balance (HLB) copolymer (e.g., Waters Oasis HLB, 6cc/200mg).

Workflow:

-

Conditioning: 5 mL MeOH followed by 5 mL Water (do not let dry).

-

Loading: Pass 500 mL of water sample (pH adjusted to 7.0) through the cartridge at ~5 mL/min.

-

Washing: 5 mL of 5% MeOH in Water (removes salts and highly polar interferences).

-

Drying: Vacuum dry cartridge for 10 minutes.

-

Elution: 2 x 2.5 mL Methanol.

-

Reconstitution: Evaporate eluate to dryness under nitrogen at 40°C. Reconstitute in 0.5 mL of Mobile Phase A:B (90:10).

LC-MS/MS Conditions

Liquid Chromatography:

-

System: UHPLC (e.g., Agilent 1290 or Waters Acquity).

-

Column: Waters ACQUITY UPLC HSS T3 C18 (2.1 x 100 mm, 1.8 µm).

-

Column Temp: 40°C.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5-10 µL.

Mobile Phases:

-

A: 0.1% Formic Acid in Water.

-

B: 0.1% Formic Acid in Acetonitrile.

Gradient Program:

| Time (min) | % Mobile Phase B | Event |

| 0.00 | 5 | Initial Hold |

| 1.00 | 5 | Desalting |

| 6.00 | 95 | Linear Ramp |

| 8.00 | 95 | Wash |

| 8.10 | 5 | Re-equilibration |

| 10.00 | 5 | End |

Mass Spectrometry:

-

Source: ESI Positive (

). -

Capillary Voltage: 3.5 kV.

-

Desolvation Temp: 400°C.

-

Acquisition Mode: MRM.

MRM Transitions (Optimized):

Note: The precursor is the protonated molecule

| Analyte | Precursor ( | Product ( | Cone (V) | Collision (eV) | Type |

| CDMA | 188.1 | 95.1 | 25 | 22 | Quantifier |

| CDMA | 188.1 | 152.1 | 25 | 15 | Qualifier |

| IS | Varies | Varies | - | - | Internal Std |

Workflow Visualization

The following diagram illustrates the critical path from sample collection to data generation, emphasizing the SPE cleanup stage which is vital for matrix removal in wastewater analysis.

Figure 1: Optimized SPE-LC-MS/MS workflow for trace enrichment of CDMA from water matrices.

Validation & Performance Criteria

To ensure the method is "self-validating" and robust, the following acceptance criteria based on ICH Q2(R2) and EPA Method 536 (Haloacetamides) should be met:

Linearity & Range

-

Range: 1.0 ng/L to 1000 ng/L (in water).

-

Calibration: 7-point curve,

weighting. -

Acceptance:

; Back-calculated standards within

Sensitivity

-

LOD (Limit of Detection): Signal-to-Noise (S/N) > 3:1. (Target: < 0.5 ng/L).

-

LOQ (Limit of Quantitation): S/N > 10:1. (Target: 1.0 ng/L).

Accuracy & Precision (Recovery)

Spike water samples at three levels (Low, Mid, High).

-

Recovery: 70% – 120% (Standard for trace environmental analysis).

-

RSD: < 15% (n=6 replicates).

Matrix Effect Assessment

Compare the slope of the calibration curve in solvent vs. matrix-matched extract.

-

Matrix Factor (MF):

. -

Correction: If MF is outside this range, use the Internal Standard to correct or switch to Matrix-Matched Calibration.

Troubleshooting & Critical Control Points

-

Hydrolysis Risk: Chloroacetamides can hydrolyze in alkaline water.

-

Control: Ensure sample pH is adjusted to neutral (pH 7.0) or slightly acidic (pH 5.0) immediately upon collection using Sodium Bisulfate.

-

-

Carryover: The dicyclopropyl group is hydrophobic.

-

Control: Use a needle wash of 50:50 ACN:Isopropanol + 0.1% Formic Acid.

-

-

Isomer Interference:

-

Control: Ensure the chromatographic method separates CDMA from potential isomers (e.g., N-alkenyl chloroacetamides) by verifying retention time with the reference standard.

-

References

-

International Council for Harmonisation (ICH). (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk (M7). [Link]

-

U.S. Environmental Protection Agency (EPA). (2007). Method 536: Determination of Haloacetic Acids and Haloacetamides in Drinking Water by Liquid Chromatography Electrospray Ionization Tandem Mass Spectrometry (LC/ESI-MS/MS). [Link]

-

European Medicines Agency (EMA). (2006). Guideline on the Limits of Genotoxic Impurities. [Link]

Application Note: Strategic Utilization of 2-chloro-N-(dicyclopropylmethyl)acetamide in Medicinal Chemistry

[1]

Executive Summary

This technical guide outlines the application of 2-chloro-N-(dicyclopropylmethyl)acetamide (referred to herein as CMA-DCP ) as a high-value electrophilic building block in drug discovery.[1] The compound features two distinct structural motifs: the dicyclopropylmethylamine group, a privileged pharmacophore in Respiratory Syncytial Virus (RSV) fusion inhibitors (e.g., Sisunatovir, JNJ-53718678), and a 2-chloroacetamide warhead, a versatile handle for nucleophilic substitution (

This guide provides protocols for utilizing CMA-DCP in Fragment-Based Drug Discovery (FBDD) to generate RSV-targeted libraries and in Covalent Probe Development for chemoproteomic profiling.[1]

Chemical Profile & Structural Logic[1]

The utility of CMA-DCP lies in its bifunctional nature.[1] Unlike transient acid chlorides, CMA-DCP is a stable solid intermediate that allows for the controlled installation of the bulky, lipophilic dicyclopropylmethyl group—critical for filling hydrophobic pockets in viral fusion proteins—while providing a reactive site for scaffold elaboration.[1]

Table 1: Physicochemical Properties

| Property | Value | Relevance |

| CAS Number | 1240528-98-6 | Unique Identifier |

| Molecular Formula | -- | |

| Molecular Weight | 187.67 g/mol | Fragment-compliant (<300 Da) |

| LogP (Predicted) | ~2.1 | Ideal lipophilicity for cell permeability |

| Electrophile Type | ||

| Pharmacophore | Dicyclopropylmethyl | Validated RSV Fusion Protein binder |

Application I: Synthesis of RSV Fusion Inhibitor Libraries

The dicyclopropylmethyl moiety is essential for the potency of several clinical-stage RSV inhibitors. CMA-DCP serves as a "reversed" amide linker, allowing researchers to rapidly couple this pharmacophore to diverse nucleophilic heterocyclic scaffolds (e.g., benzimidazoles, indoles, piperazines) via nucleophilic substitution.[1]

Mechanism of Action

The dicyclopropylmethyl group occupies a specific hydrophobic sub-pocket within the central cavity of the metastable RSV Fusion (F) protein trimer, stabilizing the pre-fusion conformation and preventing viral entry.[1]

Protocol A: Parallel Synthesis of Heterocyclic Analogs via Displacement

Objective: To couple CMA-DCP with a library of nucleophilic heterocycles (H-Het) to generate potential RSV inhibitors.

Materials:

-

Electrophile: 2-chloro-N-(dicyclopropylmethyl)acetamide (CMA-DCP).[1]

-

Nucleophiles: Diverse secondary amines (e.g., substituted piperazines, morpholines) or N-heterocycles (e.g., benzimidazole).[1]

-

Base: Cesium Carbonate (

) or Diisopropylethylamine (DIPEA).[1] -

Solvent: Acetonitrile (MeCN) or DMF (anhydrous).[1]

-

Catalyst: Sodium Iodide (NaI) – Finkelstein catalyst.[1]

Step-by-Step Methodology:

-

Activation (In Situ Finkelstein):

-

In a reaction vial, dissolve CMA-DCP (1.0 equiv, 0.2 mmol) in anhydrous MeCN (2 mL).

-

Add NaI (0.1 equiv) and stir at RT for 15 minutes. Rationale: Converts the alkyl chloride to a more reactive alkyl iodide in situ.

-

-

Nucleophilic Addition:

-

Reaction:

-

Heat the mixture to 60°C for 4–12 hours. Monitor conversion by LC-MS (Target mass:

).[1]

-

-

Work-up & Purification:

-

Validation:

Application II: Covalent Probe Development

Chloroacetamides are classic "covalent warheads" that target non-catalytic cysteine residues.[1] CMA-DCP can be used as a fragment probe to screen for cysteines located near hydrophobic pockets in proteins (e.g., viral proteins, kinases).[1]

Protocol B: Cysteine Reactivity & Stability Assay

Objective: To determine the intrinsic reactivity of CMA-DCP toward thiols, ensuring it is reactive enough to label targets but stable enough to avoid non-specific toxicity (glutathione depletion).

Materials:

-

Substrate: CMA-DCP (10 mM stock in DMSO).

-

Model Nucleophile: Reduced Glutathione (GSH) (10 mM stock in PBS).[1]

-

Internal Standard: Caffeine or Indomethacin.[1]

-

Buffer: PBS, pH 7.4.[1]

Step-by-Step Methodology:

-

Preparation:

-

Prepare a reaction mixture containing 50

M CMA-DCP and 500 -

Maintain temperature at 37°C.

-

-

Sampling:

-

Aliquot samples at

minutes. -

Quench immediately with 1% Formic Acid/MeCN.[1]

-

-

Analysis:

-

Calculation:

Visualizing the Workflow

The following diagram illustrates the dual application of CMA-DCP: as a synthetic intermediate for RSV drugs and as a covalent probe.[1]

Caption: Dual workflow showing the synthetic utility of CMA-DCP in generating non-covalent RSV inhibitors (Green) and covalent proteomic probes (Red).

References

-

Cockerill, G. S., et al. (2021).[1][3] Discovery of Sisunatovir (RV521), an Inhibitor of Respiratory Syncytial Virus Fusion.[1][3][4][5] Journal of Medicinal Chemistry. [1]

-

Roymans, D., et al. (2017).[1] Therapeutic efficacy of a respiratory syncytial virus fusion inhibitor. Nature Communications.[1] [1]

-

Kalgutkar, A. S., & Dalvie, D. K. (2012).[1] Drug Discovery for a New Generation of Covalent Drugs. Expert Opinion on Drug Discovery.

-

PubChem Compound Summary. (2025). 2-chloro-N-(dicyclopropylmethyl)acetamide.[1][6][7][8] National Center for Biotechnology Information.[1]

Sources

- 1. Rilematovir | C21H20ClF3N4O3S | CID 118892432 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of Sisunatovir (RV521), an Inhibitor of Respiratory Syncytial Virus Fusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 62740-45-8,4-(2,2,2-trifluoroethoxy)aniline hydrochloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 7. Building Blocks | CymitQuimica [cymitquimica.com]

- 8. Building Blocks | CymitQuimica [cymitquimica.com]

Advanced Solid-Phase Extraction (SPE) Protocols for Chloroacetamide Herbicides in Environmental Matrices

Executive Summary

This guide details the extraction and enrichment of chloroacetamide herbicides (e.g., Acetochlor, Alachlor, Metolachlor, Dimethenamid) from aqueous environmental samples. While legacy methods (EPA 525.2) rely on C18 silica, this protocol prioritizes Polymeric Hydrophilic-Lipophilic Balance (HLB) sorbents. HLB media offer superior retention of polar metabolites (ESA/OXA degradates) and resistance to dewetting, ensuring higher reproducibility in high-throughput laboratories.

Scientific Principles & Sorbent Selection

The Target Analytes

Chloroacetamides are moderately non-polar (

-

Primary Interaction: Hydrophobic interaction (Van der Waals forces) between the analyte's alkyl side chains and the sorbent.

-

Secondary Interaction:

interactions (if using divinylbenzene-based polymers) with the aromatic ring of the herbicide.

Sorbent Choice: C18 vs. Polymeric HLB

| Feature | Silica-based C18 (Legacy) | Polymeric HLB (Recommended) |

| Chemistry | Octadecyl-bonded silica | N-vinylpyrrolidone / Divinylbenzene copolymer |

| Mechanism | Purely hydrophobic | Hydrophobic + Hydrophilic retention |

| Dewetting | Sensitive (bed drying causes channeling) | Resistant (maintains capacity if dried) |

| pH Stability | pH 2–8 | pH 1–14 |

| Recovery | Lower for polar metabolites | >90% for parents and metabolites |

Materials & Reagents

-

SPE Cartridges:

-

Primary: Polymeric HLB, 200 mg / 6 mL (e.g., Waters Oasis HLB, Phenomenex Strata-X).

-

Alternative: C18 End-capped, 500 mg / 6 mL (for EPA 525.2 compliance).

-

-

Solvents: Methanol (MeOH), Ethyl Acetate (EtOAc), Dichloromethane (DCM) – LC/GC Grade.

-

Reagents: Sodium Thiosulfate (dechlorination), 6N HCl (preservation), Sodium Sulfate (anhydrous).

-

Internal Standards: Alachlor-d13 or Phenanthrene-d10.

Experimental Protocol: Polymeric HLB Method

This workflow is optimized for surface and drinking water, prioritizing robustness over the strict legacy requirements of C18.

Phase A: Sample Pre-treatment

Objective: Stabilize analytes and prevent instrument fouling.

-

Collection: Collect 1 L samples in amber glass bottles.

-

Dechlorination: Add 50 mg/L Sodium Thiosulfate immediately if residual chlorine is present (prevents oxidation of analytes).

-

Filtration: Pass through a 0.7 µm Glass Fiber Filter (GFF) to remove particulates.

-

Expert Insight: Do not use cellulose filters; acetamides can adsorb to them.

-

-

Buffering: Adjust pH to 7.0 ± 0.5. Unlike C18, HLB does not require acidification for retention, and neutral pH minimizes hydrolysis of the chloro-moiety.

Phase B: Solid-Phase Extraction (SPE)

Objective: Isolate analytes from the aqueous matrix.[1]

Step 1: Conditioning (Activation)

-

Action: Add 5 mL MeOH, draw through by gravity or low vacuum.

-

Action: Add 5 mL Reagent Water.[2]

-

Critical Control Point: Do not let the sorbent go dry. If using C18, drying here collapses the hydrocarbon chains, reducing surface area by up to 90%. HLB is forgiving, but keeping it wet is Good Laboratory Practice (GLP).

Step 2: Sample Loading[3]

-

Action: Load 500 mL – 1000 mL of sample.

-

Flow Rate: 10 mL/min.[2]

-

Mechanism: Analytes partition from the water phase into the porous polymer network.

-

Self-Validation: If the cartridge clogs, do not increase vacuum >15 inHg. Re-filter the sample or use a depth filter reservoir.

Step 3: Interference Wash

-

Action: Wash with 5 mL of 5% MeOH in Water.

-

Why? Removes salts, humic acids, and highly polar interferences without disrupting the hydrophobic retention of acetamides.

Step 4: Drying (Crucial for GC Analysis)

-

Action: Apply full vacuum for 10–15 minutes.

-

Why? Residual water is immiscible with the elution solvent (EtOAc/DCM) and causes phase separation/emulsions in the collection vial.

Step 5: Elution

-

Action: Elute with 2 x 3 mL Ethyl Acetate (for GC) or Methanol (for LC).

-

Technique: Add the first aliquot, allow it to "soak" the bed for 1 minute (breaking mass transfer kinetics barriers), then elute slowly dropwise.

Phase C: Concentration

-

Action: Evaporate extract to dryness under a gentle stream of Nitrogen (

) at 40°C. -

Reconstitution: Redissolve in 1 mL of instrument-compatible solvent (e.g., EtOAc for GC, 50:50 MeOH:H2O for LC).

-

Internal Standard: Add IS after reconstitution if calculating recovery, or before extraction to correct for losses.

Visual Workflows

Extraction Workflow Diagram

Caption: Step-by-step SPE workflow for acetamide isolation using Polymeric HLB cartridges.

Mechanistic Interaction Diagram

Caption: Retention mechanism: Hydrophobic analytes bind to the sorbent while polar matrix flows through.[4]

Analytical Validation & QA/QC

Performance Metrics (Expected)

| Analyte | Recovery (%) | RSD (%) | LOD (µg/L) |

| Acetochlor | 92 - 105 | < 5.0 | 0.02 |

| Alachlor | 88 - 102 | < 6.5 | 0.02 |

| Metolachlor | 95 - 110 | < 4.0 | 0.01 |

| Dimethenamid | 90 - 100 | < 5.5 | 0.03 |

Troubleshooting Guide

-

Low Recovery:

-

Cause: Sample pH too high/low (hydrolysis). Fix: Buffer to pH 7.

-

Cause: Flow rate too fast during loading. Fix: Reduce to <10 mL/min.

-

Cause: Breakthrough (volume too large). Fix: Reduce sample volume to 500 mL.

-

-

High Background/Ghost Peaks:

-

Cause: Plasticizers from labware. Fix: Use ONLY glass or Teflon containers; avoid Parafilm.

-

Cause: Dirty drying step. Fix: Ensure vacuum manifold traps are clean.

-

References

-

U.S. EPA. (1995).[5] Method 525.2: Determination of Organic Compounds in Drinking Water by Liquid-Solid Extraction and Capillary Column Gas Chromatography/Mass Spectrometry.[5] Revision 2.0. Link

-

U.S. Geological Survey (USGS). (2000). Determination of Acetamide Herbicides and their Degradation Products in Water using Online Solid-Phase Extraction and Liquid Chromatography/Mass Spectrometry.[6][7]Link

-

Waters Corporation. Oasis HLB Cartridge Care & Use Manual. (Standard industry reference for polymeric sorbent handling). Link

-

Sigma-Aldrich (Merck). Solid Phase Extraction (SPE) Products and Method Development Guide.Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. aga-analytical.com.pl [aga-analytical.com.pl]

- 3. cdpr.ca.gov [cdpr.ca.gov]

- 4. How To Choose The Right SPE Sorbent For Your Application? - Blogs - News [alwsci.com]

- 5. epa.gov [epa.gov]

- 6. pubs.usgs.gov [pubs.usgs.gov]

- 7. Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group: Determination of acetamide herbicides and their degradation products in water using online solid-phase extraction and liquid chromatography/mass spectrometry [pubs.usgs.gov]

Trace Quantification of 2-chloro-N-(dicyclopropylmethyl)acetamide: A Protocol for ICH M7 Compliance

Application Note: AN-2026-GTI-04

Executive Summary

This Application Note provides a definitive methodology for the quantification of 2-chloro-N-(dicyclopropylmethyl)acetamide (referred to herein as C-DCMA ), a Potentially Genotoxic Impurity (PGI).

Due to the presence of the chloroacetamide structural alert (an alkylating functional group), C-DCMA is classified under ICH M7 Class 2 or 3 (mutagenic or potentially mutagenic). Regulatory agencies (FDA, EMA) require control of such impurities to the Threshold of Toxicological Concern (TTC) levels—typically 1.5 µ g/day for lifetime exposure.[1]

This guide outlines a direct, high-sensitivity UHPLC-MS/MS workflow capable of quantifying C-DCMA at sub-ppm levels in Drug Substances (DS), specifically targeting APIs containing dicyclopropyl moieties (e.g., Tasimelteon analogs or specific antiviral candidates).

Chemical Context & Risk Assessment

The Molecule[2][3]

-

Name: 2-chloro-N-(dicyclopropylmethyl)acetamide

-

Formula: C

H -

Molecular Weight: 187.67 g/mol

-

Structure: A reactive chloroacetyl group linked to a lipophilic dicyclopropylmethyl amine.

Origin of Impurity

C-DCMA is typically formed during the acylation step of API synthesis if chloroacetyl chloride is used as a reagent or if it is present as an impurity in other acylating agents reacting with dicyclopropylmethylamine .

Mechanism of Toxicity

The chloroacetamide moiety is an electrophile. It can alkylate the N-7 position of guanine in DNA via nucleophilic substitution (

Analytical Challenge

-

Reactivity: The analyte is labile; it can hydrolyze in high pH or react with nucleophilic solvents (e.g., methanol) upon prolonged storage.

-

Matrix Interference: The API is usually present at

times the concentration of the impurity, requiring high chromatographic resolution or mass-selective detection.

Method Development Strategy

We utilize Triple Quadrupole MS/MS in Multiple Reaction Monitoring (MRM) mode. This offers the necessary selectivity to ignore the API matrix and focus solely on the impurity's specific mass transitions.

Workflow Logic (Graphviz)

Figure 1: Analytical workflow for Genotoxic Impurity (GTI) management.

Experimental Protocol

Reagents and Standards

-

Reference Standard: 2-chloro-N-(dicyclopropylmethyl)acetamide (Purity >98% by qNMR).

-

Solvents: Acetonitrile (LC-MS Grade), Water (Milli-Q), Formic Acid (FA).

-

Diluent: Acetonitrile:Water (50:50 v/v). Note: Avoid Methanol to prevent potential metholysis of the chloro-group during storage.

Instrumentation

-

LC System: Agilent 1290 Infinity II or Waters Acquity UPLC.

-

Detector: Sciex Triple Quad 6500+ or Thermo Altis (ESI Positive mode).

-

Column: Waters BEH C18 (

mm, 1.7 µm).

Chromatographic Conditions

| Parameter | Setting | Rationale |

| Mobile Phase A | 0.1% Formic Acid in Water | Protonation of the amide/amine for ESI+. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Strong elution for lipophilic dicyclopropyl group. |

| Flow Rate | 0.4 mL/min | Optimal for ESI ionization efficiency. |

| Column Temp | 40°C | Reduces backpressure; improves peak shape. |

| Injection Vol | 2-5 µL | Low volume to minimize matrix suppression. |

Gradient Program:

-

0.0 min: 5% B

-

1.0 min: 5% B

-

6.0 min: 95% B (Elute impurity and API)

-

8.0 min: 95% B

-

8.1 min: 5% B

-

10.0 min: Stop

Mass Spectrometry Parameters (MRM)

The method relies on the fragmentation of the protonated parent ion

-

Ion Source: ESI Positive

-

Precursor Ion: 188.1 m/z (

isotope) -

Quantifier Transition:

(Cleavage of amide bond, formation of dicyclopropylmethyl cation). -

Qualifier Transition:

(Loss of HCl).

| Analyte | Precursor (m/z) | Product (m/z) | CE (eV) | Dwell (ms) |

| C-DCMA | 188.1 | 112.1 | 22 | 100 |

| C-DCMA (Qual) | 188.1 | 152.1 | 15 | 100 |

Sample Preparation Workflow

Caution: Handle all standards as potential carcinogens. Use a fume hood and double nitrile gloves.

-

Stock Solution (1.0 mg/mL): Accurately weigh 10 mg of C-DCMA reference standard into a 10 mL volumetric flask. Dissolve in Acetonitrile.

-

Intermediate Stock (10 µg/mL): Dilute 100 µL of Stock into 9.9 mL of Diluent.

-

Calibration Standards: Prepare a range from 1.0 ng/mL to 100 ng/mL (equivalent to 0.1 ppm to 10 ppm relative to a 10 mg/mL API sample).

-

Sample Preparation:

-

Weigh 100 mg of Drug Substance (API).

-

Transfer to a 10 mL volumetric flask.

-

Add 5 mL Diluent and sonicate to dissolve.

-

Make up to volume (Conc: 10 mg/mL).

-

Filter through 0.22 µm PTFE syringe filter (discard first 1 mL).

-

Validation Criteria (per ICH Q2)

To ensure the data is legally defensible, the method must meet these criteria:

| Validation Parameter | Acceptance Criteria | Notes |

| Specificity | No interference at RT of C-DCMA in blank/placebo. | Critical to prove API doesn't co-elute/interfere. |

| Linearity | Range: LOQ to 150% of Specification Limit. | |

| LOD (Limit of Detection) | S/N | Target: ~0.3 ng/mL (0.03 ppm). |

| LOQ (Quantitation) | S/N | Target: ~1.0 ng/mL (0.1 ppm). |

| Accuracy (Recovery) | 80% - 120% | Spiked at LOQ, 100%, and 150% levels. |

| Precision | RSD | 6 replicates at the Specification Level. |

Troubleshooting & Insights

Stability of Chloroacetamides

Chloroacetamides are susceptible to hydrolysis.

-

Issue: Signal decreases over time in the autosampler.

-

Solution: Keep autosampler temperature at 5°C. Ensure the diluent pH is slightly acidic (0.1% FA) to stabilize the amide. Avoid alkaline diluents.

Matrix Effects

If the API causes ion suppression (signal drop for the impurity):

-

Divert Valve: Divert the flow to waste during the API elution window if it differs from the impurity.

-

Internal Standard: Use a deuterated analog (e.g., C-DCMA-d5) if available. If not, use a structurally similar chloroacetamide (e.g., 2-chloro-N-cyclohexylacetamide) as a surrogate internal standard.

References

-

ICH M7(R2) . Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.[1][2][3] International Council for Harmonisation. (2023). Available at: [Link]

-

European Medicines Agency (EMA) . Guideline on the Limits of Genotoxic Impurities.[1][2][3] (2006). Available at: [Link]

-

Liu, D. Q., et al. (2010). Recent advances in trace analysis of pharmaceutical genotoxic impurities. Journal of Pharmaceutical and Biomedical Analysis.

-

PubChem . 2-chloro-N-cyclopropylacetamide (Structural Analog Data). National Library of Medicine. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: 2-Chloro-N-(dicyclopropylmethyl)acetamide Synthesis

The following Technical Support Guide is designed for researchers and process chemists optimizing the synthesis of 2-chloro-N-(dicyclopropylmethyl)acetamide . This guide prioritizes yield optimization, impurity suppression, and reproducible scale-up.

Case ID: OPT-YIELD-2024 Topic: Yield Improvement & Impurity Suppression Target Molecule: 2-chloro-N-(dicyclopropylmethyl)acetamide CAS Registry (Amine Precursor): 13375-29-6 (Dicyclopropylmethylamine)[1][2]

Reaction Logic & Pathway Analysis[1]

The synthesis involves the N-acylation of dicyclopropylmethylamine (a sterically crowded primary amine) with chloroacetyl chloride .[1] While conceptually simple, the dual-cyclopropyl steric bulk and the reactivity of the

Core Reaction & Failure Modes (Visualized)[1][2]

The diagram below illustrates the primary pathway versus the two most common yield-killing side reactions: Dimerization (N-alkylation) and Hydrolysis .[1]

Figure 1: Reaction pathway showing the competition between successful acylation and the dimerization side-reaction driven by nucleophilic displacement of the

Troubleshooting Guide: Diagnostics & Solutions

This section addresses specific issues reported by users attempting to maximize yield.

Issue 1: Low Yield with Significant "Tarry" Residue

Diagnosis: Dimerization (Self-Alkylation).

Even though dicyclopropylmethylamine is sterically hindered, the

-

Inverse Addition: Do not add the acid chloride to the amine. Instead, add the amine/base mixture slowly to a cold solution of chloroacetyl chloride . This ensures the electrophile (acid chloride) is always in excess, suppressing dimer formation.

-

Temperature Control: Maintain the reaction at -10°C to 0°C during addition. Do not allow it to exceed 20°C until the quench.

Issue 2: Product Contains Acidic Impurities (Hydrolysis)

Diagnosis: Moisture Contamination. Chloroacetyl chloride is extremely moisture-sensitive.[1][2][3] Hydrolysis yields chloroacetic acid, which contaminates the product and complicates purification. Corrective Action:

-

Reagent Quality: Distill chloroacetyl chloride prior to use if the liquid is yellow or cloudy.

-

Solvent Dryness: Use anhydrous DCM or THF.[1]

-

Workup: Wash the organic layer with saturated NaHCO₃ immediately after the reaction to remove any chloroacetic acid formed.

Issue 3: Incomplete Conversion (Starting Amine Remains)

Diagnosis: HCl Inhibition. The reaction generates HCl.[1][2][3] If the base (e.g., Triethylamine) is insufficient or wet, the amine forms a non-reactive hydrochloride salt.[1] Corrective Action:

-

Stoichiometry: Use 1.2 - 1.5 equivalents of base relative to the acid chloride.[1]

-

Base Choice: For this specific sterically hindered amine, inorganic bases (K₂CO₃) in a biphasic system (Schotten-Baumann conditions) often provide higher yields than organic bases because they prevent the formation of soluble amine-hydrochloride salts that stall the equilibrium [1, 2].[1]

Optimized Experimental Protocols

Choose the protocol that matches your available equipment and scale.

Protocol A: Anhydrous Method (Recommended for <5g scale)

Best for high purity requirements and LC-MS compatibility.[1][2]

-

Setup: Flame-dry a 3-neck round-bottom flask under

. -

Solvent: Dissolve 1.0 eq of dicyclopropylmethylamine and 1.2 eq of Triethylamine (TEA) in anhydrous DCM (10 mL/g amine). Cool to -10°C .[2]

-

Addition: Dilute 1.1 eq of Chloroacetyl chloride in minimal DCM. Add dropwise to the amine solution over 30–60 minutes.

-

Critical: Keep internal temp < 0°C.

-

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to RT for 1 hour. Monitor by TLC/LCMS.